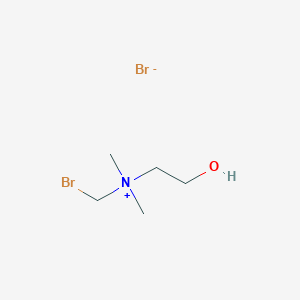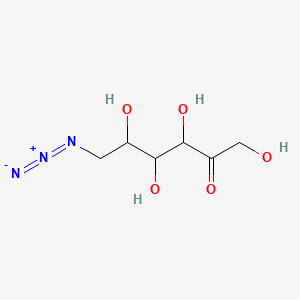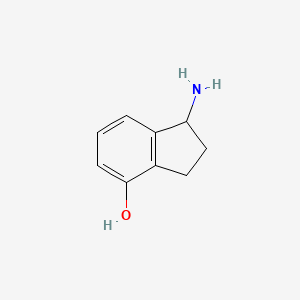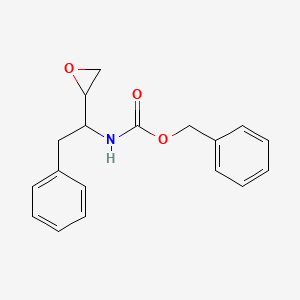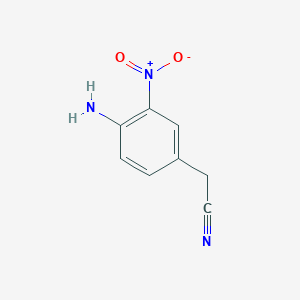
4-(1-Aminoethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminoethyl)aniline, also known as 4-Aminoethylaniline, is an aromatic amine that is widely used in the production of dyes, pigments, pharmaceuticals, and other specialty chemicals. It has a wide range of applications in the scientific research field, including applications in the synthesis of peptides, nucleic acids, and other biomolecules. Its unique properties make it an ideal choice for use in laboratory experiments, as it is relatively non-toxic and can be easily synthesized.
Scientific Research Applications
1. Sorbent for Dopamine Separation
4-(2-Aminoethyl)aniline has been utilized as a pseudo-template to produce imprinted polymers. These polymers exhibit high binding specificity towards dopamine, making them effective sorbents for dopamine separation, particularly useful in bioanalysis (Luliński, Dana, & Maciejewska, 2014).
2. Development of Novel Dendrimers
4-(n-Octyloxy)aniline, a derivative, is used in the synthesis of G-2 melamine-based dendrimers. These dendrimers exhibit self-organizing properties and are important for understanding the behavior of dendritic melamines in various conditions (Morar et al., 2018).
3. Corrosion Inhibition
A synthesized compound, including 4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline, has been found to be an efficient corrosion inhibitor for mild steel in acidic solutions. This application is significant in materials science and industrial maintenance (Daoud et al., 2014).
4. Electrochemical Copolymerization
4-Aminophenol, a related compound, is used in the electrochemical copolymerization process with aniline, creating polymers with distinct electrochemical properties. This has potential applications in electronics and materials science (Mu, 2004).
5. Luminescent Sensor Development
A bi-functionalized luminescent metal-organic framework incorporating 4-Aminophenol has been developed for detecting biomarkers of aniline exposure. This advancement is important in both healthcare and environmental monitoring (Jin & Yan, 2021).
6. Colorimetric Determination in Industrial Mixtures
The compound has been applied in colorimetric methods for determining aniline in mixtures containing various industrial products. This is valuable in industrial quality control and safety (Chrastil, 1976).
7. Conducting Polymer Synthesis
N-(4-Aminophenyl)aniline, a derivative, is used in synthesizing conducting forms of polyaniline, which are important in developing advanced electronic materials (Dias, Wang, Rajapakse, & Elsenbaumer, 2006).
Safety and Hazards
4-(1-Aminoethyl)aniline is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It causes severe skin burns and eye damage. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound .
Properties
IUPAC Name |
4-(1-aminoethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-6(9)7-2-4-8(10)5-3-7/h2-6H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSPOZXUDJUBEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90574821 |
Source


|
| Record name | 4-(1-Aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90434-58-5 |
Source


|
| Record name | 4-(1-Aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90574821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl benzo[d][1,3]dioxol-4-ylcarbamate](/img/structure/B1284056.png)

